

A Comparative Guide to Validated Analytical Methods for Chlorthalidone Detection

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Compound of Interest

Compound Name: Chlororepdiolide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Chlorthalidone, a diuretic medication. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. This guide focuses on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, for which substantial validation data is available.

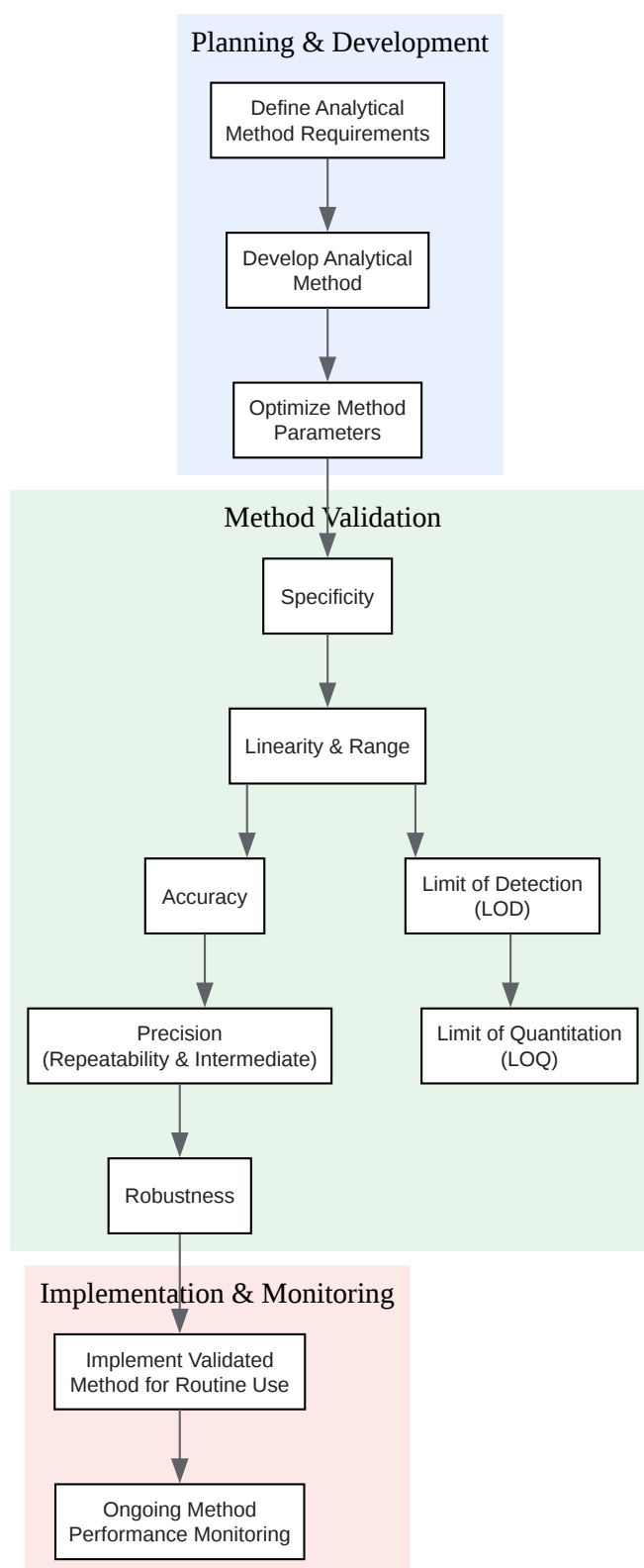
Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of various validated analytical methods for the detection of Chlorthalidone.

Parameter	HPLC Method 1	HPLC Method 2	LC-MS/MS Method 1	LC-MS/MS Method 2
Linearity Range	5-30 µg/mL[1]	6-14 µg/mL[2]	2-1000 ng/mL[3]	3-600 ng/mL[4]
**Correlation Coefficient (R ²)	0.9915[1]	>0.99[2]	>0.9971[3]	≥ 0.995[4]
**				
Limit of Detection (LOD)	Not Reported	0.09 µg/mL[2]	Not Reported	Not Reported
Limit of Quantitation (LOQ)	Not Reported	0.27 µg/mL[2]	2 ng/mL[3]	3 ng/mL[4]
Accuracy (% Recovery)	Not Reported	80-120%[2]	Not Reported	>70%[4]
Precision (%RSD)	<2% (Intra-day & Inter-day)[1]	<2%[2]	Not Reported	Not Reported
Column	HiQ Sil C8 (4.6 mm x 250 mm, 5µm)[1]	Phenomenex Luna C18 (4.6mm x 250mm, 5µm)[2]	Waters XBridge C18 (100 × 4.6 mm, 3.5 µm)[3]	Gemini C18 (50 x 4.6 mm, 5 µm) [4]
Mobile Phase	20 mM potassium dihydrogen orthophosphate buffer pH 4.0: methanol (30:70 v/v)[1]	Phosphate dihydrogen phosphate buffer (pH 3.4) : Methanol (55:45 v/v)[2]	Acetonitrile and 10 mM ammonium formate buffer	Methanol-2 mM ammonium acetate (80:20 v/v)[4]
Flow Rate	1.0 mL/min[1]	1.0 mL/min[2]	Not Reported	0.4 mL/min[4]
Detection	UV at 230 nm[1]	UV at 244 nm[2]	MS/MS (m/z 337.1 → 190.1)	MS/MS (m/z 337.1 → 190.05) [4]

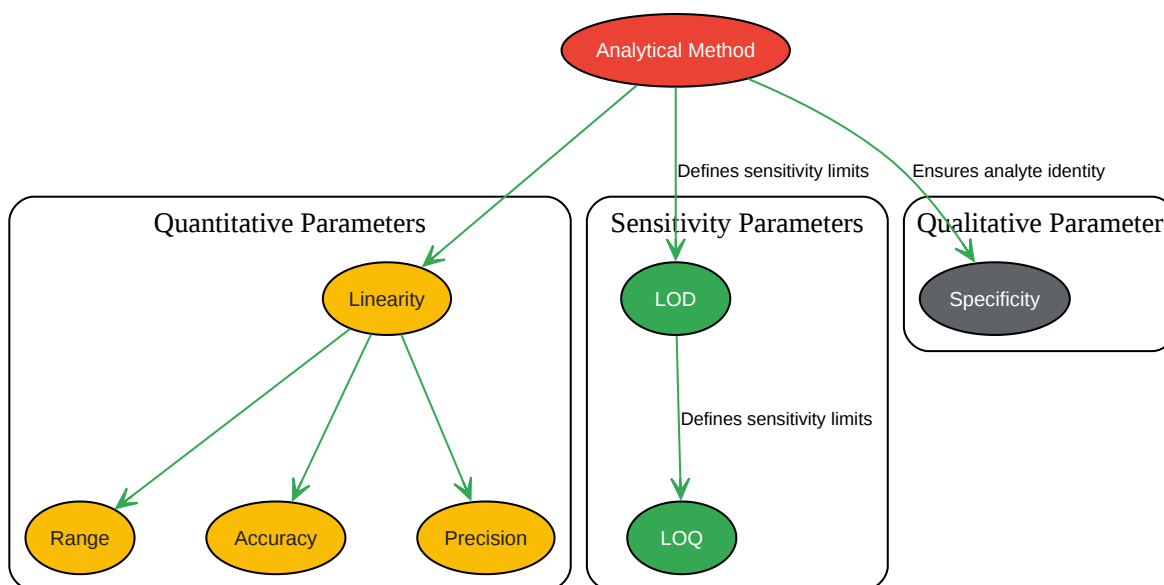
Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflows for method validation and the logical relationship between different validation parameters.



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Caption: General workflow for analytical method validation.



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Caption: Interrelationship of analytical method validation parameters.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HPLC Method 1

- Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
- Column: HiQ Sil C8 (4.6 mm x 250 mm, 5 μ m).[1]
- Mobile Phase: A mixture of 20 mM potassium dihydrogen orthophosphate buffer (pH 4.0) and methanol in a 30:70 (v/v) ratio.[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV detection at a wavelength of 230 nm.[1]

- Sample Preparation: Standard stock solutions of Chlorthalidone are prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (5-30 µg/mL).[1]
- Validation Parameters:
 - Linearity: Assessed by analyzing five concentrations ranging from 5 to 30 µg/mL. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R^2) is determined.[1]
 - Precision: Evaluated by analyzing replicate injections of the standard solution at different concentration levels on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) is calculated.[1]

LC-MS/MS Method 1

- Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer.
- Column: Waters XBridge C18 (100 × 4.6 mm, 3.5 µm).[3]
- Mobile Phase: A gradient of acetonitrile and 10 mM ammonium formate buffer.
- Ionization: Electrospray Ionization (ESI) in negative mode.
- Detection: Multiple Reaction Monitoring (MRM) of the transition m/z 337.1 → 190.1 for Chlorthalidone.[3]
- Sample Preparation: Plasma samples are prepared using liquid-liquid extraction.
- Validation Parameters:
 - Linearity: Determined by analyzing a series of calibration standards over the concentration range of 2-1000 ng/mL. A weighted linear regression ($1/x^2$) is used to construct the calibration curve.[3]
 - Limit of Quantitation (LOQ): The lowest concentration on the calibration curve (2 ng/mL) that can be quantitatively determined with acceptable precision and accuracy.[3]

GC Method (Nitrogen Detection)

While less common and an older technique for this analyte, a gas chromatography method has also been described.

- Instrumentation: Gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or an alkali flame ionization detector (AFID).[5]
- Derivatization: Chlorthalidone and an internal standard are chromatographed as their methyl derivatives.[5]
- Sample Preparation: Extraction from biological matrices (plasma, urine, erythrocytes).[5]
- Sensitivity: The method can measure down to 10 ng of the drug in a biological sample.[5]

Note: This guide is intended for informational purposes and should not be considered a substitute for a thorough review of the primary literature and specific validation reports. The choice of method should be based on the specific application, required sensitivity, available instrumentation, and regulatory requirements.

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